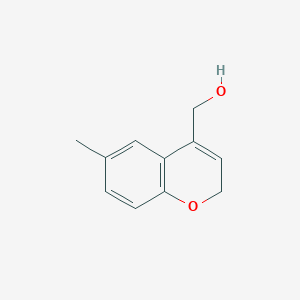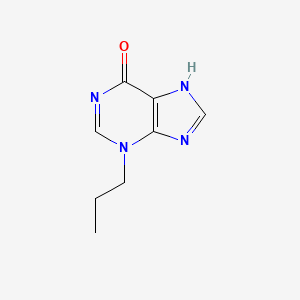
3-Propyl-3H-purin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyl-3H-purin-6(7H)-one: is a heterocyclic organic compound belonging to the purine family It is structurally characterized by a purine ring with a propyl group attached at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-3H-purin-6(7H)-one typically involves the alkylation of purine derivatives. One common method includes the reaction of purine with propyl halides in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 30°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Propyl-3H-purin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3-Propyl-3H-purin-6(7H)-one is used as a building block in the synthesis of more complex purine derivatives
Biology: In biological research, this compound is studied for its potential role in cellular processes. It is used in the synthesis of nucleoside analogs, which are important in the study of DNA and RNA functions.
Medicine: this compound and its derivatives are investigated for their potential therapeutic properties. They are explored as candidates for antiviral, anticancer, and anti-inflammatory drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 3-Propyl-3H-purin-6(7H)-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes involved in purine metabolism. The compound may also interact with nucleic acids, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant found in coffee and tea, structurally related to purines.
Uniqueness: 3-Propyl-3H-purin-6(7H)-one is unique due to the presence of the propyl group at the 3-position, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H10N4O |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
3-propyl-7H-purin-6-one |
InChI |
InChI=1S/C8H10N4O/c1-2-3-12-5-11-8(13)6-7(12)10-4-9-6/h4-5H,2-3H2,1H3,(H,9,10) |
Clé InChI |
YKMBCEBZMJXKSY-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NC(=O)C2=C1N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



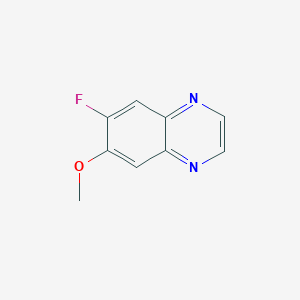
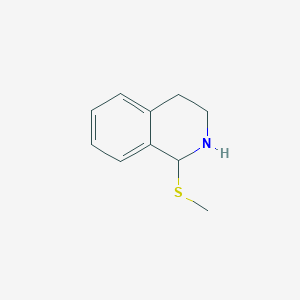
![6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11912386.png)
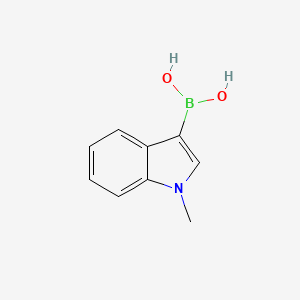

![Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid](/img/structure/B11912397.png)

![8-Methyl-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11912402.png)
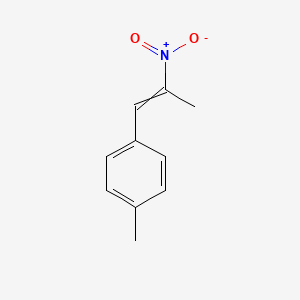
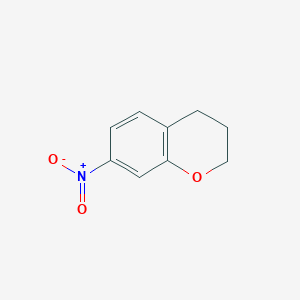
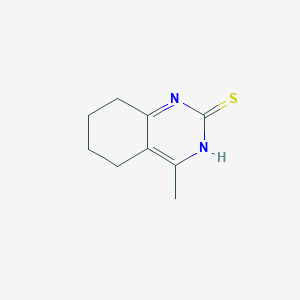
![6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11912427.png)
